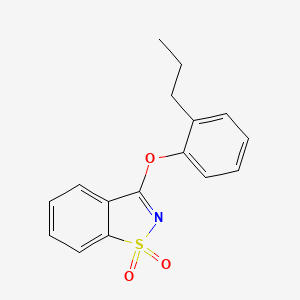

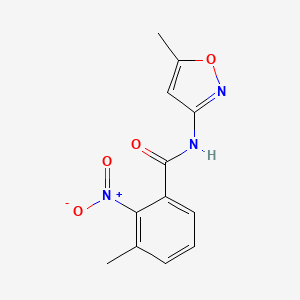

![molecular formula C11H12N4OS B5810314 N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide CAS No. 500266-04-6](/img/structure/B5810314.png)

N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide” is a complex organic compound that contains a triazole ring. Triazoles are a class of five-membered heterocyclic compounds that contain two carbon atoms and three nitrogen atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of similar compounds has been studied using 1,3-dipolar cycloaddition reactions . An efficient synthesis of 4’-[3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl]-2’,5’-diphenyl-2’,4’-dihydro spiro[indolin-3,3’[1,2,4]triazol]-2-one derivatives using triethylamine in MeCN at room temperature has been reported .Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by means of elemental analysis, MS, and spectral (IR, 1H, and 13C NMR) methods . The dihedral angle between the mean planes of the thione-substituted triazole ring and benzonitrile ring is 4.28° .Chemical Reactions Analysis

The 1,3-dipolar cycloaddition reaction has been studied in the synthesis of similar compounds . This method featured high regioselectivity, good functional group tolerance, and a wide substrate scope .Aplicaciones Científicas De Investigación

Drug Discovery

1,2,4-triazoles, the core structure of this compound, have found broad applications in drug discovery . They are often favored by researchers due to their ability to create chemical structures with desired pharmacokinetic and pharmacodynamic properties, allowing for targeted effects on specific biological targets .

Organic Synthesis

1,2,4-triazoles are used in organic synthesis . They offer a platform for executing a comprehensive range of chemical transformations, thereby enabling the development of compounds with enhanced pharmacokinetic and pharmacodynamic parameters .

Polymer Chemistry

1,2,4-triazoles are used in polymer chemistry . They can be incorporated into polymers to enhance their properties, such as thermal stability, flame retardancy, and mechanical strength .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,4-triazoles are used as building blocks for the construction of complex architectures . Their ability to form multiple hydrogen bonds makes them ideal components for the design of supramolecular structures .

Bioconjugation

1,2,4-triazoles are used in bioconjugation . They can be used to link biomolecules together, enabling the study of biological systems and the development of novel therapeutics .

Chemical Biology

In chemical biology, 1,2,4-triazoles are used as probes to study biological systems . They can be used to label proteins, nucleic acids, and other biomolecules, enabling the visualization and tracking of these molecules in living cells .

Fluorescent Imaging

1,2,4-triazoles are used in fluorescent imaging . They can be incorporated into fluorescent probes, enabling the visualization of biological processes in real-time .

Materials Science

In materials science, 1,2,4-triazoles are used in the design of new materials . They can be incorporated into polymers, ceramics, and other materials to enhance their properties .

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-7(16)12-9-5-3-4-8(6-9)10-13-14-11(17)15(10)2/h3-6H,1-2H3,(H,12,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKODAALZCYANU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=NNC(=S)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

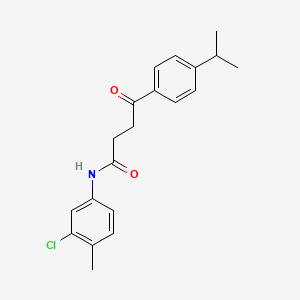

![2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5810256.png)

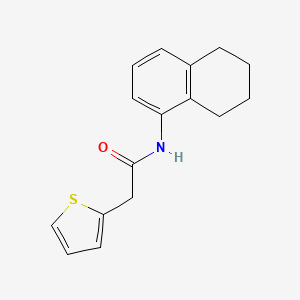

![N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5810268.png)

![4-[3-(4-benzyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5810274.png)

![N-[2-(4-fluorophenyl)ethyl]-2-phenoxybenzamide](/img/structure/B5810297.png)

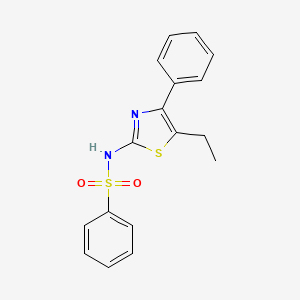

![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5810303.png)

![methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5810324.png)

![2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)